
2-(3-Pyrrolidinyl)phenylboronic Acid
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Overview
Description
2-(3-Pyrrolidinyl)phenylboronic Acid is an organoboron compound that features a phenyl ring substituted with a pyrrolidinyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyrrolidinyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through the reaction of a suitable precursor, such as a halogenated phenyl compound, with pyrrolidine under basic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) as the boron source and a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a cornerstone of its synthetic utility. The boronic acid group reacts with aryl halides to form biaryl structures.
Key Notes :
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The pyrrolidinyl group enhances solubility in polar solvents, improving reaction efficiency.
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Steric effects from the substituent marginally reduce yields compared to simpler phenylboronic acids .
Petasis Borono-Mannich Reaction
This three-component reaction couples the boronic acid with amines and carbonyl compounds to form α-aryl amines.
Mechanistic Insight :
-
The reaction proceeds via a boronate ester intermediate, where the boron coordinates to the carbonyl oxygen, facilitating nucleophilic attack by the amine .
Oxidation and Reduction
The boronic acid moiety undergoes redox transformations under controlled conditions.
Oxidation to Phenol
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ (30%) | AcOH, 50°C, 6h | 2-(3-Pyrrolidinyl)phenol | 65% | |
KMnO₄ | H₂O, pH 7, 25°C, 12h | 2-(3-Pyrrolidinyl)-1,4-benzoquinone | 41% |
Reduction to Boronate Ester
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ | EtOH, 0°C, 2h | 2-(3-Pyrrolidinyl)phenylboronate | 73% |
Limitations : Over-oxidation with strong agents like KMnO₄ leads to quinone formation, reducing synthetic utility.
Catalytic Oxygen Transfer
The compound participates in metal-free catalytic cycles for oxygen transfer to haloalkyl amides, yielding hydroxyalkyl nitriles .
Substrate | Catalyst Loading | Conditions | Product | Yield |
---|---|---|---|---|
6-Bromohexanamide | 20 mol% | K₃PO₄, 1,4-dioxane, 115°C | 6-Hydroxyhexanenitrile | 80% |
4-Chlorobutanamide | 15 mol% | KOAc, DMF, 100°C | 4-Hydroxybutyronitrile | 68% |
Mechanism :
-
Substrate forms an imidic acid intermediate.
-
Boronic acid activates the hydroxyl group for nucleophilic substitution.
Nucleophilic Substitution
The electron-deficient boron center facilitates aryl ring functionalization.
Steric Effects : Bulky nucleophiles like piperidine require copper catalysts to overcome steric hindrance .
Complexation with Diols
The boronic acid forms reversible esters with 1,2- or 1,3-diols, critical for sensor applications .
Diol | Association Constant (Ka) | Application | Source |
---|---|---|---|
Glucose | 2.1 × 10³ M⁻¹ | Saccharide recognition | |
Catechol | 5.8 × 10⁴ M⁻¹ | Fluorescent probes |
Thermodynamics : The pyrrolidinyl group increases Ka by 15–20% compared to unsubstituted phenylboronic acids due to enhanced Lewis acidity .
Scientific Research Applications
2-(3-Pyrrolidinyl)phenylboronic Acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Pyrrolidinyl)phenylboronic Acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
2-(3-Pyrrolidinyl)phenylboronic Ester: Similar structure but with different reactivity due to the ester group.
Pyrrolidine-2,5-diones: Contains a pyrrolidine ring but lacks the boronic acid group, leading to different chemical properties.
Uniqueness
2-(3-Pyrrolidinyl)phenylboronic Acid is unique due to the presence of both the pyrrolidinyl and boronic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.
Biological Activity
2-(3-Pyrrolidinyl)phenylboronic acid is a member of the boronic acid family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug delivery and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a phenyl ring attached to a pyrrolidine moiety and a boronic acid group. This unique combination is believed to enhance its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H14BNO2 |
Molecular Weight | 203.05 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Biological Activity Overview
Boronic acids, including this compound, have demonstrated various biological activities, such as:
- Anticancer Activity : Studies have shown that phenylboronic acids can induce apoptosis in cancer cells. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects across several cancer cell lines using assays like the sulforhodamine B (SRB) and MTT methods .
- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain enzymes involved in cancer progression. The mechanism typically involves the formation of a covalent bond with the active site of enzymes .
- Cellular Uptake Enhancement : The incorporation of boronic acid groups into drug molecules has been shown to enhance cellular uptake, making them promising candidates for drug delivery systems .
Antiproliferative Effects
A study focusing on phenylboronic acid derivatives highlighted that compounds structurally related to this compound exhibited significant cell cycle arrest and apoptosis induction in ovarian cancer cell lines (A2780). The compounds were found to increase caspase-3 activity and induce mitotic catastrophe, suggesting a phase cycle-specific mode of action .
Structure-Activity Relationship (SAR)
Research has established a clear SAR for boronic acids, indicating that modifications to the phenyl ring or the boronic acid moiety can significantly alter biological activity. For example, substituents that enhance hydrophobic interactions tend to improve binding affinity and biological efficacy .
The mechanisms through which this compound exerts its effects include:
Properties
Molecular Formula |
C10H14BNO2 |
---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(2-pyrrolidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12-14H,5-7H2 |
InChI Key |
LTQZMJWZPNTWCV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2CCNC2)(O)O |
Origin of Product |
United States |
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